2-Ethoxythiazole

Catalog No.
S1518681
CAS No.
15679-19-3
M.F
C5H7NOS
M. Wt
129.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxythiazole

CAS Number

15679-19-3

Product Name

2-Ethoxythiazole

IUPAC Name

2-ethoxy-1,3-thiazole

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

InChI

InChI=1S/C5H7NOS/c1-2-7-5-6-3-4-8-5/h3-4H,2H2,1H3

InChI Key

NDUWJHRKDYXRAD-UHFFFAOYSA-N

SMILES

CCOC1=NC=CS1

Solubility

Insoluble in water; Soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CCOC1=NC=CS1

Synthesis and Characterization

2-Ethoxythiazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. Scientists have investigated methods for synthesizing 2-ethoxythiazole using various starting materials and reaction conditions. PubChem, National Institutes of Health: )

These studies contribute to the understanding of reaction mechanisms and the development of more efficient synthetic pathways for this compound.

Physical and Chemical Properties

Researchers have characterized the physical and chemical properties of 2-ethoxythiazole, such as its melting point, boiling point, solubility, and reactivity. This information is crucial for its safe handling, storage, and potential applications. Sigma-Aldrich:

2-Ethoxythiazole is an organic compound with the molecular formula C5_5H7_7NOS and a molecular weight of 129.18 g/mol. It is classified as a thiazole derivative, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The compound appears as a colorless to pale yellow liquid with a musty odor, which makes it suitable for use as a flavoring agent in food and fragrance industries . It is slightly soluble in water but readily dissolves in organic solvents, making it versatile for various applications.

As a flavoring agent, 2-Ethoxythiazole interacts with taste receptors on the tongue, particularly those responsible for umami taste. However, the specific mechanism of this interaction remains unclear and requires further investigation [].

2-Ethoxythiazole is classified as flammable and can irritate the eyes, respiratory system, and skin []. Safety recommendations include:

  • Keeping it away from heat sources and avoiding ignition [].
  • Wearing appropriate personal protective equipment like gloves, eye protection, and respirators when handling it [].
Typical of thiazole derivatives. Its reactivity is primarily due to the presence of the thiazole ring, which can undergo electrophilic substitution reactions. For instance, it can react with alkyl halides to form more complex thiazole derivatives. Additionally, it may undergo hydrolysis under acidic or basic conditions, leading to the formation of thiazole carboxylic acids or other derivatives .

Research indicates that 2-Ethoxythiazole exhibits significant biological activity, particularly in antimicrobial and antifungal properties. The compound has been studied for its potential effects against various pathogens, suggesting that it could be developed into an effective antimicrobial agent . Moreover, its unique structure allows it to interact with biological systems in ways that may inhibit certain enzymes or metabolic pathways, although specific mechanisms require further investigation.

The synthesis of 2-Ethoxythiazole typically involves the reaction of ethyl bromide with thioamide compounds under basic conditions. A common method includes:

  • Starting Materials: Ethyl bromide and thioamide (e.g., thiourea).
  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or DMF (dimethylformamide) at elevated temperatures.
  • Product Isolation: After completion of the reaction, the product is purified through distillation or recrystallization techniques.

Alternative synthetic routes may involve variations in reagents or solvents to optimize yield and purity .

2-Ethoxythiazole finds applications across various fields:

  • Flavoring Agents: It is used in food products for its distinctive musty flavor.
  • Fragrance Industry: Its odor profile makes it valuable in perfumery.
  • Pharmaceuticals: Owing to its biological activity, it has potential applications in drug development .
  • Agricultural Chemicals: The compound may also be investigated for use in pesticides or herbicides due to its antimicrobial properties.

Studies on the interactions of 2-Ethoxythiazole with biological systems have shown promising results. It has been noted for its potential synergistic effects when combined with other antimicrobial agents, enhancing their efficacy against resistant strains of bacteria and fungi. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 2-Ethoxythiazole, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2-MethylthiazoleC4_4H5_5NSExhibits strong antimicrobial properties
2-AcetylthiazoleC5_5H5_5NOSKnown for its use in pharmaceuticals
4-EthylthiazoleC5_5H7_7NSUsed primarily as a flavoring agent

Uniqueness of 2-Ethoxythiazole: Unlike other thiazoles, 2-Ethoxythiazole's ethoxy group contributes to its distinct flavor profile and solubility characteristics, making it particularly valuable in food and fragrance applications. Its biological activities also set it apart from similar compounds, suggesting potential for diverse uses in health-related fields .

Formamide-Based Synthetic Routes

Phosphorus Pentasulfide-Mediated Synthesis

Phosphorus pentasulfide (P₂S₅) serves as a critical reagent for thiazole ring formation through desulfurization reactions. In a representative protocol, α-formamido ketones react with P₂S₅-pyridine complexes in toluene at 110°C, achieving cyclization within 2 hours [4]. This method leverages the electrophilic character of P₂S₅ to facilitate sulfur incorporation, with yields ranging from 52% to 82% depending on substituent effects [4]. For 2-ethoxythiazole derivatives, pre-functionalized formamide precursors enable direct ethoxy group retention during cyclization, avoiding post-synthetic modifications [1].

Optimization of Reaction Parameters and Conditions

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on ReactionSource
Temperature100–110°CHigher temps reduce side products [4]
SolventToluene/DMAPolar aprotic solvents enhance kinetics [1] [4]
Reaction Time2–4 hoursProlonged duration degrades products [1]

The use of dichloromethane as a co-solvent in workup steps improves product isolation efficiency by 15–20% [1]. Stoichiometric control of P₂S₅ (3 equivalents) prevents incomplete cyclization while minimizing sulfur byproducts [4].

Alternative Synthetic Pathways

Thiazole Ring Formation Strategies

Cook-Heilborn synthesis offers an alternative route via α-aminonitriles, which react with carbon disulfide to form 5-aminothiazoles [3]. Subsequent ethoxylation through nucleophilic substitution introduces the ethoxy group at position 2. However, this method suffers from lower regioselectivity (∼65% vs. 89% in P₂S₅ routes) due to competing amine group reactivity [3].

Regioselective Introduction of Ethoxy Group

Regiocontrol is achieved through two primary strategies:

  • Pre-functionalized building blocks: Starting with 2-hydroxyethyl intermediates, as demonstrated in the oxidation-hydrolysis-decarboxylation sequence of α-acetyl-γ-butyrolactone [1]. Ethylation via Williamson ether synthesis prior to thiazole ring closure ensures exclusive 2-position substitution [1].
  • Directed metalation: Using lithium diisopropylamide (LDA) to deprotonate the thiazole C2 position, followed by ethoxy group quenching with iodoethane. This method achieves 78% regioselectivity but requires anhydrous conditions [3].

Modern Synthetic Developments

Catalytic Approaches

Palladium-catalyzed cross-coupling has emerged for late-stage ethoxy group installation. Aryl boronic esters react with 2-bromothiazole derivatives under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃), achieving 85% yield with excellent functional group tolerance [4]. Photoredox catalysis using Ru(bpy)₃²⁺ enables C–H ethoxylation of thiazoles, though substrate scope remains limited to electron-deficient rings [4].

Green Chemistry Applications in Synthesis

Recent advances emphasize solvent sustainability:

  • Cyclopentyl methyl ether (CPME): Replaces toluene in P₂S₅-mediated reactions, reducing toxicity while maintaining 89% yield [4].
  • Mechanochemical synthesis: Ball-milling of thiourea derivatives with potassium ethoxide achieves 63% yield without solvents, though scalability challenges persist [3].
  • Continuous flow systems: Reduce reaction times from hours to minutes (e.g., 94% conversion in 8 minutes vs. 2 hours batch) [1].

Comparative Evaluation of Synthetic Methodologies

A critical analysis of major routes reveals trade-offs between efficiency and practicality:

MethodYield (%)RegioselectivityScalabilityGreen Metrics
P₂S₅-mediated74–8289HighModerate
Cook-Heilborn55–6565MediumLow
Palladium-catalyzed80–8598LowHigh
Mechanochemical60–6392MediumExcellent

Phosphorus pentasulfide methods remain industrially dominant due to reagent availability and high throughput (∼1 kg/batch) [1] [4]. Catalytic approaches show promise for specialty chemicals but face cost barriers from precious metal catalysts [4]. The mechanochemical route offers the most sustainable profile but requires equipment investments for large-scale adoption [3].

Physical Description

Clear, colourless to pale yellow liquid; strong, burnt, roasted, meat-like, nutty odou

XLogP3

1.6

Density

1.131-1.135

UNII

Q3O421Q24K

GHS Hazard Statements

Aggregated GHS information provided by 151 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.34%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (74.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (25.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

15679-19-3

Wikipedia

2-ethoxythiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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